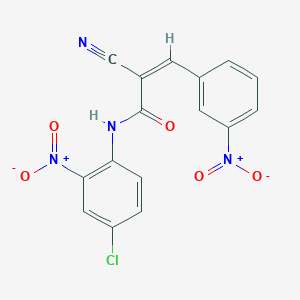

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O5/c17-12-4-5-14(15(8-12)21(25)26)19-16(22)11(9-18)6-10-2-1-3-13(7-10)20(23)24/h1-8H,(H,19,22)/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXTXBRCJPCWJA-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by the addition of cyanoacetamide to form the desired product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with new functional groups.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of nitrophenyl compounds showed high levels of cytotoxicity, with some achieving up to 87% yield in specific reactions aimed at synthesizing biologically active compounds .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes such as catechol-O-methyltransferase (COMT). Inhibitors of this enzyme are crucial in the treatment of neurological disorders like Parkinson's disease, where they help manage symptoms by increasing the availability of dopamine . The structural features of this compound contribute to its efficacy in enzyme inhibition.

Photonic Applications

The unique structural properties of this compound allow it to be utilized in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and laser technologies.

Polymerization

The acrylamide functional group enables this compound to participate in free radical polymerization, leading to the development of new polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and biomedical devices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include nitration and acylation reactions. The characterization of this compound is often performed using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity.

Study on Anticancer Properties

A recent study evaluated the anticancer properties of several nitrophenyl derivatives, including this compound. The results showed significant activity against multiple cancer cell lines, suggesting that modifications to the nitrophenyl moiety can enhance biological activity .

Enzyme Inhibition Research

In a pharmacological study focused on COMT inhibitors, this compound was identified as a promising candidate due to its structural similarity to known inhibitors, leading to further investigations into its therapeutic potential .

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Features and Electronic Properties

The compound’s key structural differentiators are the 4-chloro-2-nitrophenyl and 3-nitrophenyl groups, which enhance its electrophilicity compared to simpler acrylamides. Below is a comparison with structurally related analogs:

Key Insights :

- Electron-Withdrawing Groups : The dual nitro groups in the target compound enhance reactivity in nucleophilic addition reactions compared to single-nitro analogs like compound 6 .

Key Insights :

- Antifungal Potential: Nitro groups in compound 4i and the target compound may disrupt fungal membrane integrity via redox cycling .

- Antitumor Activity : Sulfamoyl and fluorophenyl groups in compound 20 improve cellular uptake and thymidylate synthase inhibition, whereas the target compound’s nitro groups may favor DNA alkylation .

Physicochemical Properties

Key Insights :

- The target compound’s high LogP (3.2) suggests improved membrane permeability compared to sulfamoyl analogs but may limit aqueous solubility .

Biological Activity

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide is a synthetic organic compound notable for its complex structure, which incorporates multiple functional groups, including cyano and nitro groups. These structural features suggest significant potential for biological activity, particularly in the fields of medicinal and synthetic chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of electron-withdrawing groups such as nitro and cyano enhances its reactivity and biological activity. The compound's structural attributes can be summarized as follows:

| Attribute | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Nitro, Cyano, Acrylamide |

| Molecular Weight | 323.70 g/mol |

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit notable antimicrobial properties. The nitro groups are particularly significant as they can enhance biological activity through various mechanisms, including interference with cellular processes and modulation of enzyme activity.

Case Studies on Antimicrobial Efficacy

- Study on Nitro Compounds : A study demonstrated that nitro-containing compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various pathogens like E. coli and S. aureus .

- Comparative Analysis : In a comparative study of structurally related compounds, this compound was predicted to outperform simpler analogs due to the synergistic effects of its multiple electron-withdrawing groups.

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds with nitro groups have been shown to inhibit critical cellular processes linked to cancer progression.

- Inhibition of Topoisomerase : Nitro-containing compounds have been associated with the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair .

- DNA Alkylation : Some studies suggest that these compounds may induce DNA damage through alkylation, leading to apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an inhibitor of deubiquitinase (DUB) enzymes, which are involved in the regulation of cellular responses to stress and infection.

Findings from Recent Research

A study focusing on DUB inhibitors found that derivatives similar to this compound effectively reduced intracellular replication of pathogens while maintaining low toxicity in host cells . This suggests a dual role in both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide to maximize yield and stereochemical purity?

- Methodological Answer :

- Step 1 : Use a condensation reaction between 3-nitrobenzaldehyde derivatives and cyanoacetamide intermediates under phase-transfer catalysis (e.g., acetonitrile/toluene mixtures) to favor Z-isomer formation .

- Step 2 : Optimize reaction pH and temperature (e.g., acidic conditions for nitro-group reduction, as in ) to minimize side products.

- Step 3 : Purify via column chromatography or recrystallization using ethyl acetate/hexane gradients to isolate the Z-isomer .

- Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., –CN at ~2240 cm⁻¹, –NH at ~3275 cm⁻¹) .

- NMR Analysis : Use DMSO- to resolve aromatic protons (δ 7.5–8.9 ppm) and confirm Z-configuration via coupling constants .

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization) to resolve bond lengths and angles .

- Example Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| IR (KBr) | 2240 cm⁻¹ (–CN), 1730 cm⁻¹ (–CO) | |

| H NMR (DMSO) | δ 11.8 (s, –OH), δ 8.9 (s, H-aryl) | |

| Crystallography | Space group , Z′ = 1 |

Advanced Research Questions

Q. What strategies address challenges in isolating the (Z)-isomer during synthesis, given competing E/Z isomerization?

- Methodological Answer :

- Strategy 1 : Employ chiral auxiliaries or sterically hindered bases (e.g., DBU) to kinetically favor Z-isomer formation .

- Strategy 2 : Use low-polarity solvents (e.g., toluene) during crystallization to exploit solubility differences between isomers .

- Strategy 3 : Monitor isomer ratios via HPLC with a chiral column (e.g., Chiralpak IA) and adjust reaction time/temperature dynamically .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Step 1 : Re-validate docking models (e.g., AutoDock Vina) using high-resolution crystal structures to refine binding pocket definitions .

- Step 2 : Perform free-energy perturbation (FEP) calculations to account for solvent effects and entropy changes overlooked in initial simulations .

- Step 3 : Conduct dose-response assays (e.g., MIC tests against C. albicans) to correlate computational binding affinities with observed IC values .

Q. What in vitro models best evaluate the antifungal/antiproliferative activity of this acrylamide derivative?

- Methodological Answer :

- Model 1 : Broth microdilution assays against Aspergillus niger and Candida albicans (CLSI M38/M60 guidelines) with fluconazole as a control .

- Model 2 : MTT assays on human cancer cell lines (e.g., HepG2) to assess IC values and selectivity indices .

- Data Table : Antifungal Activity (MIC in µg/mL)

| Compound | A. niger | C. albicans | Reference |

|---|---|---|---|

| Target Compound | 8–10 | 6–8 | |

| Fluconazole | 16–20 | 12–14 |

Q. How do nitro and chloro substituents influence the compound's stability under varying pH and temperature?

- Methodological Answer :

- Stability Study Design :

- Expose the compound to buffers (pH 2–12) at 25–60°C for 24–72 hours.

- Monitor degradation via HPLC and identify byproducts using LC-MS .

- Key Findings :

- Nitro groups enhance photostability but increase susceptibility to alkaline hydrolysis.

- Chloro substituents reduce aqueous solubility but improve thermal stability (T > 200°C) .

Q. What computational approaches predict intermolecular interactions affecting crystallization?

- Methodological Answer :

- Approach 1 : Use Mercury CSD to analyze hydrogen-bonding patterns (e.g., R(8) motifs) and predict packing efficiency .

- Approach 2 : Perform lattice-energy calculations (via DMACRYS) to compare polymorph stability .

- Case Study : SHELXD-generated structures reveal π-π stacking between nitroaryl groups, stabilizing the Z-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.